Quinolinium, 2-((2-(dimethyl(3-(methyldipropylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-,diiodide
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Overview
Description
Quinolinium, 2-((2-(dimethyl(3-(methyldipropylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-,diiodide is a complex organic compound with a quinolinium core This compound is notable for its unique structure, which includes a silyl group and a quaternary ammonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 2-((2-(dimethyl(3-(methyldipropylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-,diiodide typically involves multiple steps. The process begins with the preparation of the quinolinium core, followed by the introduction of the silyl group and the quaternary ammonium moiety. The final step involves the iodination to form the diiodide salt. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 2-((2-(dimethyl(3-(methyldipropylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-,diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolinium derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinolinium species.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium oxides, while substitution reactions can produce various substituted quinolinium derivatives.
Scientific Research Applications
Quinolinium, 2-((2-(dimethyl(3-(methyldipropylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-,diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of Quinolinium, 2-((2-(dimethyl(3-(methyldipropylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-,diiodide involves its interaction with specific molecular targets. The quaternary ammonium moiety allows it to interact with negatively charged sites on biological molecules, while the silyl group can participate in various chemical interactions. These interactions can lead to the modulation of biological pathways and the exertion of its effects.
Comparison with Similar Compounds
Similar Compounds
Thiazoloquinolinium: Similar in structure but contains a thiazole ring.
Oxazoloquinolinium: Contains an oxazole ring instead of a silyl group.
Quinolinium derivatives: Various derivatives with different substituents on the quinolinium core.
Uniqueness
Quinolinium, 2-((2-(dimethyl(3-(methyldipropylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methyl-,diiodide is unique due to its combination of a silyl group and a quaternary ammonium moiety
Properties
CAS No. |
113611-76-0 |
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Molecular Formula |
C25H42I2N2O2Si |
Molecular Weight |
684.5 g/mol |
IUPAC Name |
dimethyl-[3-[methyl(dipropyl)silyl]propyl]-[2-(1-methylquinolin-1-ium-2-carbonyl)oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C25H42N2O2Si.2HI/c1-7-19-30(6,20-8-2)21-11-16-27(4,5)17-18-29-25(28)24-15-14-22-12-9-10-13-23(22)26(24)3;;/h9-10,12-15H,7-8,11,16-21H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
GXIWBNMZFADZCF-UHFFFAOYSA-L |
Canonical SMILES |
CCC[Si](C)(CCC)CCC[N+](C)(C)CCOC(=O)C1=[N+](C2=CC=CC=C2C=C1)C.[I-].[I-] |
Origin of Product |
United States |
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